Tubulin/NEDDylation-IN-1 is a novel compound identified as a dual inhibitor of tubulin polymerization and the neddylation pathway, which is crucial for various cellular processes, including cell cycle regulation and protein degradation. Neddylation, a post-translational modification similar to ubiquitination, involves the conjugation of the ubiquitin-like protein NEDD8 to target proteins, modulating their activity and stability. This compound has shown promise in preclinical studies for its potential application in cancer therapy due to its ability to inhibit tumor growth through multiple mechanisms.
The discovery of Tubulin/NEDDylation-IN-1 was reported in a study that synthesized a series of trimethoxyphenyl analogues, evaluating their antiproliferative activities against various cancer cell lines, including HepG2 (liver cancer), PC3 (prostate cancer), and MCF7 (breast cancer) cells. Among these, compound C11 exhibited the most potent activity, with IC50 values indicating effective inhibition of both tubulin polymerization and neddylation processes .
Tubulin/NEDDylation-IN-1 falls under the category of small-molecule inhibitors. It specifically targets two critical biological pathways: tubulin dynamics, which are essential for mitosis and cellular structure, and neddylation, which regulates protein function through modification of cullin-RING ligase complexes.
The synthesis of Tubulin/NEDDylation-IN-1 involves several steps starting from trimethoxyphenyl derivatives. The general procedure includes:
The detailed procedures ensure that the final product retains the necessary functional groups for its biological activity .
The molecular structure of Tubulin/NEDDylation-IN-1 features a trimethoxyphenyl core that is crucial for binding to both tubulin and the neddylation machinery. The presence of specific substituents allows for hydrogen bonding interactions with target proteins.
Molecular docking studies have illustrated that the methoxy and dithiocarbamate groups in compound C11 facilitate interactions with residues in tubulin and the E1 NEDD8-activating enzyme (NAE), enhancing its inhibitory effects on both pathways .
The primary chemical reactions involving Tubulin/NEDDylation-IN-1 include:
These dual actions contribute to its antiproliferative properties against cancer cells .
The mechanism by which Tubulin/NEDDylation-IN-1 exerts its effects involves:
Experimental data indicate that treatment with Tubulin/NEDDylation-IN-1 results in significant changes in cell cycle progression and increased apoptotic markers in treated cancer cell lines .
Tubulin/NEDDylation-IN-1 is characterized by:
Key chemical properties include:
Data regarding solubility and stability under various conditions are essential for understanding its pharmacokinetics .
Tubulin/NEDDylation-IN-1 holds significant promise in scientific research and therapeutic applications:
Research continues to explore its efficacy across different cancer types and its potential combination with other therapeutic agents .
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: